Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a chemical compound classified under the category of pyrimidine derivatives. It is recognized for its potential applications in various scientific fields, including medicinal chemistry and agrochemicals. The compound is characterized by its distinct molecular structure, which contributes to its reactivity and biological properties.
This compound can be identified by its Chemical Abstracts Service (CAS) number 71133-18-1. It belongs to the broader class of pyrimidine derivatives, which are heterocyclic compounds containing a six-membered ring with nitrogen atoms at positions 1 and 3. The specific structure of ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate includes an ethyl ester functional group, which enhances its solubility and reactivity in various chemical reactions.
The synthesis of ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions that include condensation reactions and cyclization processes.
The specific reaction conditions, such as temperature, solvent choice, and catalysts, play a critical role in achieving high yields and purity of the final product. Common solvents include ethanol or methanol, and catalysts may involve acid or base catalysis depending on the reaction pathway chosen.
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has the following molecular formula:
The molecular weight of ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate is approximately 182.18 g/mol, which influences its physical properties and reactivity.
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate can participate in various chemical reactions:
The reactivity of this compound is largely dictated by the electrophilic nature of the carbonyl group and the leaving ability of the ethoxy group during nucleophilic attack.
The biological activity of ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate may involve interaction with specific biological targets such as enzymes or receptors:
Research indicates that similar pyrimidine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties, suggesting potential therapeutic applications for this compound.
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate exhibits several notable physical properties:
Key chemical properties include:
Ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate has potential applications in various scientific fields:
Functionalization of the pyrimidine core requires precise catalytic control to achieve regioselective N-methylation while preserving the labile 6-oxo-1,6-dihydropyrimidine scaffold. Transition metal-catalyzed approaches have demonstrated superior efficiency for introducing the C1 methyl group in target structures. Palladium complexes (e.g., Pd(OAc)₂/XPhos) enable N-alkylation under mild conditions (60–80°C), achieving >85% regioselectivity for N1-methylation over N3-isomer formation. This selectivity arises from the preferential coordination of palladium to the more nucleophilic N1 position of the dihydropyrimidinone ring, followed by oxidative addition of methyl iodide [8]. Copper(I)-catalyzed methods employing CuI/1,10-phenanthroline systems provide cost-effective alternatives, particularly for one-pot cascade reactions where in situ-generated dihydropyrimidine intermediates undergo immediate methylation. These catalytic systems achieve functionalization yields of 78–92% while minimizing decarboxylation side reactions—a critical advantage given the thermal sensitivity of the 5-carboxylate moiety [8].
Table 1: Catalytic Systems for Pyrimidine N-Methylation
Catalyst System | Temperature (°C) | Regioselectivity (N1:N3) | Yield Range (%) |
---|---|---|---|
Pd(OAc)₂/XPhos | 60–80 | 9:1 | 85–92 |
CuI/Phenanthroline | 90–100 | 8:1 | 78–86 |
Uncatalyzed K₂CO₃/DMF | 120 | 3:1 | 45–60 |
The dihydropyrimidine core is efficiently constructed via microwave-accelerated Claisen rearrangement, a key step enabling the synthesis of advanced intermediates like ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate. This method begins with the formation of O-alkyl amidoxime intermediates (e.g., 17 from hydroxylamine and nitriles), which undergo Michael addition with dimethyl acetylenedicarboxylate (DMAD). Subsequent microwave irradiation (150–180°C, 20–30 min) induces a [3,3]-sigmatropic rearrangement, directly yielding 5-alkoxycarbonyl dihydropyrimidin-6-one scaffolds with controlled N1-substitution . Microwave optimization reduces rearrangement time from conventional 12–24 hours to under 45 minutes while improving yields by 25–40% by suppressing hydrolytic degradation pathways. This technique achieves exceptional regiocontrol due to the concerted nature of the Claisen rearrangement, which preserves the stereoelectronic requirements for subsequent in situ esterification [9].
Chemoselective esterification of dihydropyrimidine-5-carboxylic acids presents significant challenges due to competing decarboxylation at temperatures exceeding 50°C and the base sensitivity of the 6-oxodihydropyrimidine tautomer. Two optimized approaches have emerged:
Structure-activity studies reveal that esterification substantially modulates target binding: Ethyl esters exhibit 3–5-fold enhanced cellular permeability compared to carboxylic acid analogs despite similar in vitro enzyme inhibition (pUL89 endonuclease IC₅₀: esters = 0.59–5.0 μM vs. acids = 0.54–3.8 μM). This permeability advantage makes ethyl esters preferred prodrug candidates for antiviral applications .
Table 2: Comparative Performance of Esterification Methods
Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Decarboxylation Byproduct (%) |
---|---|---|---|---|
DCC/DMAP in EtOH | 0–5 | 12–16 | 70–85 | <5 |
Sc(OTf)₃ / Ethyl orthoformate | 60 | 1.5 | 90–95 | <1 |
HCl/EtOH (conventional) | 78 (reflux) | 8 | 45–60 | 15–30 |
Solution-phase synthesis remains the dominant industrial route for ethyl 1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate production due to scalability advantages in intermediate purification and cost efficiency. The optimized solution route involves:
Amidoxime formation → Michael addition → Microwave Claisen → Alkaline hydrolysis → Sc(OTf)₃-catalyzed esterification
This sequence achieves an overall yield of 62–68% with purity >98% (HPLC) after crystallization. In contrast, solid-phase approaches using Wang or Merrifield resins face significant limitations: (1) The 6-oxodihydropyrimidine core exhibits nucleophilic nitrogen atoms that participate in unintended resin linkage, causing up to 40% yield loss during cleavage; (2) Microwave irradiation steps show inconsistent heating on solid supports; and (3) Final ester products require extensive chromatographic purification due to resin-derived impurities, reducing isolated yields to 35–45% [8]. Industrial suppliers consistently employ solution-phase routes for multi-kilogram production, leveraging continuous flow reactors for the exothermic Michael addition step to enhance safety and throughput [8].
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 62–68% | 35–45% |
Purity (After Workup) | >98% | 85–92% |
Scalability | Kilogram+ | Milligram |
Key Advantage | Crystallization purity | Combinatorial library potential |
Key Limitation | Solvent waste | Cleavage inefficiency |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7